Cantabiline sodium
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Overview
Description
Cantabiline sodium, also known as 4-methylumbelliferone sodium salt, is a coumarin derivative with a variety of biological and chemical applications. It is recognized for its spasmolytic, choleretic, and UV-protective properties. Additionally, it is used in analytical chemistry for the determination of nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantabiline sodium can be synthesized through the reaction of 4-methylumbelliferone with sodium hydroxide. The reaction typically involves dissolving 4-methylumbelliferone in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylumbelliferone with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cantabiline sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted coumarin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which have distinct biological and chemical properties .
Scientific Research Applications
Mechanism of Action
Cantabiline sodium exerts its effects primarily through the inhibition of hyaluronan synthesis. It depletes UDP-glucuronic acid, a common substrate for hyaluronan synthesis, thereby inhibiting cell proliferation and inducing apoptosis. This mechanism is particularly relevant in the context of cancer research, where hyaluronan plays a role in tumor metastasis .
Comparison with Similar Compounds
4-Methylumbelliferone: The parent compound of cantabiline sodium, used in similar applications.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with comparable biological activities.
Imecromone: A coumarin-based compound with spasmolytic and choleretic properties.
Uniqueness: this compound is unique due to its specific inhibition of hyaluronan synthesis, making it a valuable tool in cancer and cell biology research. Its combination of spasmolytic, choleretic, and UV-protective properties also distinguishes it from other coumarin derivatives .
Properties
CAS No. |
5980-33-6 |
---|---|
Molecular Formula |
C10H8NaO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
sodium;4-methyl-2-oxochromen-7-olate |
InChI |
InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3; |
InChI Key |
KENPYGBXCKRFQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na] |
Appearance |
Solid powder |
5980-33-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cantabiline sodium; LM 94 sodium; Hymecromone sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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